molecular formula C2H6Si B074885 Silane, dimethyl- CAS No. 1111-74-6

Silane, dimethyl-

Cat. No.: B074885
CAS No.: 1111-74-6
M. Wt: 58.15 g/mol
InChI Key: JZZIHCLFHIXETF-UHFFFAOYSA-N
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Description

Silane, dimethyl- (chemical formula: C₂H₈Si) is a simple organosilicon compound It is a colorless, flammable gas at room temperature and is used in various industrial applications, particularly in chemical vapor deposition processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, dimethyl- can be synthesized through several methods. One common method involves the reaction of dichlorosilane with methyl lithium or methyl magnesium halides. The reaction typically proceeds as follows:

SiH2Cl2+2CH3LiSiH2(CH3)2+2LiCl\text{SiH}_2\text{Cl}_2 + 2 \text{CH}_3\text{Li} \rightarrow \text{SiH}_2(\text{CH}_3)_2 + 2 \text{LiCl} SiH2​Cl2​+2CH3​Li→SiH2​(CH3​)2​+2LiCl

Industrial Production Methods: In industrial settings, silane, dimethyl- is often produced through the direct reaction of silicon with methyl chloride in the presence of a copper catalyst

Si+2CH3ClSiH2(CH3)2+HCl\text{Si} + 2 \text{CH}_3\text{Cl} \rightarrow \text{SiH}_2(\text{CH}_3)_2 + \text{HCl} Si+2CH3​Cl→SiH2​(CH3​)2​+HCl

Chemical Reactions Analysis

H-Abstraction Reactions

Dimethylsilane undergoes H-abstraction reactions with radicals (e.g., H and CH₃), critical in combustion and pyrolysis processes. Key findings include:

  • Barrier Energies : H-abstraction from the silicon site has lower barriers compared to analogous C–H bonds in alkanes. For example:
    • With H attacking: 4.3 kcal/mol (Si–H) vs. 8.2 kcal/mol (C–H in propane) .
    • With CH₃ attacking: 10.0 kcal/mol (Si–H) vs. 12.8 kcal/mol (C–H) .
  • Rate Constants : Calculated rate constants (600–2000 K) using transition-state theory show significant differences:
    ReactionA (cm³/mol·s)nEₐ (cal/mol)
    (CH₃)₂SiH₂ + H → (CH₃)₂SiH + H₂9.85 × 10³2.916,485
    (CH₃)₂SiH₂ + CH₃ → (CH₃)₂SiH + CH₄2.36 × 10⁻³4.399,337

Hydrolysis and Moisture Sensitivity

Dimethylsilane reacts exothermically with water, producing silanol ((CH₃)₂Si(OH)H) and hydrogen gas: CH SiH H O CH Si OH H H \text{ CH SiH H O CH Si OH H H }

  • The reaction is accelerated by trace moisture, forming siloxane linkages (Si–O–Si) over time .

Reductive Reactions

Chlorodimethylsilane (ClSi(CH₃)₂H), a derivative, mediates reductive etherification:

  • Mechanism : In the presence of triflic acid (TfOH), ClSi(CH₃)₂H reduces ketones to ethers via carbocation intermediates .
  • Application : Used in synthesizing polyethers with controlled molecular weights .

Base-Promoted Reactions

Strong bases (e.g., KOtBu) in dimethyl sulfoxide (DMSO) induce deprotonation or cleavage:

  • Deprotonation :

 CH SiH Base CH SiH Base H \text{ CH SiH Base CH SiH Base H }

  • Si–H Bond Cleavage : Forms silyl anions, enabling nucleophilic substitutions .

Thermal Decomposition and Rearrangement

  • Stability : Dimethylsilane decomposes above 200°C, forming methane and silicon-containing residues .
  • Isomerization : Catalyzed by AlCl₃, leading to structural rearrangements (e.g., chloromethyldimethylsilane → chlorodimethylethylsilane) .

Coupling Reactions with Silanols

Reacts with triethylsilanol (Et₃SiOH) to form unsymmetrical disiloxanes: CH SiH Et SiOH CH Si O SiEt H \text{ CH SiH Et SiOH CH Si O SiEt H }

  • Kinetics : Rapid initial adduct formation, followed by equilibrium redistribution .

Gas-Phase Ionization and Thermochemistry

Data from NIST WebBook :

  • Ionization Energy : 9.8 ± 0.1 eV.
  • Proton Affinity : 179.3 kcal/mol.
  • Heat of Formation : ΔH°f = 16.3 ± 1.2 kcal/mol.

Scientific Research Applications

Chemical Research Applications

Synthesis of Organosilicon Compounds
Silane, dimethyl- is primarily utilized as a precursor in the synthesis of more complex organosilicon compounds. It plays a crucial role in chemical vapor deposition (CVD) processes, where it contributes to the formation of silicon-based films and coatings.

Polymer Chemistry
In polymer chemistry, dimethylsilane is used to modify polymers to enhance their properties. For instance, it acts as a crosslinking agent that improves the mechanical strength and thermal stability of polymeric materials .

Biomedical Applications

Surface Modification for Medical Devices
Dimethylsilane serves as a silane coupling agent that forms durable bonds between organic and inorganic materials. This property is particularly valuable in the surface modification of medical devices to improve biocompatibility and adhesion . The dehydration process allows for effective linking between surfaces, enhancing the mechanical properties of implants .

Application AreaDescription
Medical Devices Enhances biocompatibility through surface modification.
Drug Delivery Systems Used in the development of systems that improve drug efficacy and release profiles.

Industrial Applications

Semiconductor Industry
In the semiconductor sector, silane, dimethyl- is extensively used in CVD processes to create thin films essential for microelectronics. Its ability to react with substrates makes it an ideal candidate for producing high-quality silicon layers.

Adhesives and Coatings
Silanes are employed as adhesion promoters and coupling agents in adhesives and coatings. Their unique properties allow them to bond inorganic fillers or fibers to organic resins, significantly enhancing adhesion strength and moisture resistance .

Case Study 1: Surface Treatment in Biomedical Devices

A study published in the Journal of Biomedical Materials Research highlighted the use of silane coupling agents in improving the adhesion of coatings on metallic implants. The results showed that surface treatments with silane significantly enhanced the mechanical properties and biocompatibility of the implants used in vivo.

Case Study 2: CVD in Semiconductor Manufacturing

Research conducted at a semiconductor manufacturing facility demonstrated that using silane, dimethyl- as a precursor in CVD resulted in superior film quality compared to traditional methods. The films exhibited enhanced electrical properties and uniformity, crucial for device performance.

Mechanism of Action

The mechanism of action of silane, dimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. The silicon atom in silane, dimethyl- can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds (Si-O-Si) and the modification of surface properties through silanization reactions.

Comparison with Similar Compounds

    Trimethylsilane (C₃H₁₀Si): Similar in structure but with three methyl groups attached to the silicon atom.

    Monosilane (SiH₄): A simpler silane with only hydrogen atoms attached to the silicon atom.

    Tetramethylsilane (C₄H₁₂Si): Contains four methyl groups attached to the silicon atom.

Uniqueness: Silane, dimethyl- is unique due to its specific reactivity and stability, which makes it particularly useful in chemical vapor deposition processes. Its ability to form strong bonds with a variety of substrates also makes it valuable in surface modification applications.

Biological Activity

Silane, dimethyl- (chemical formula:  CH3)2SiH2\text{ CH}_3)_2\text{SiH}_2) is a versatile organosilicon compound with significant implications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Reactions
Silane, dimethyl- primarily engages in chemical reactions that facilitate the synthesis of complex organosilicon compounds. It is particularly effective in processes such as chemical vapor deposition (CVD), where it contributes to the formation of silicon-based films through gas-phase reactions involving free radicals and intermediates like silylene and silene.

Biochemical Pathways
In biological contexts, silane compounds can modify surfaces for biological assays and enhance drug delivery systems. The interactions occur through chemical bonding that modifies surface properties, potentially improving biocompatibility and functionality in medical implants.

Case Studies

  • Antimicrobial Properties : A study demonstrated the effectiveness of quaternary ammonium silanes against bacteria responsible for dental plaque formation. The results indicated a significant reduction in bacterial colonies when treated with these silanes, suggesting that similar compounds like silane, dimethyl- could exhibit comparable activities .
  • Surface Modification : In biomedical applications, silane compounds have been used to modify surfaces of implants to enhance cell adhesion and reduce bacterial colonization. This modification improves the overall performance of medical devices by promoting biocompatibility while minimizing infection risks.

Applications in Research and Industry

Silane, dimethyl- has diverse applications across several domains:

  • Chemistry : Acts as a precursor for synthesizing more complex organosilicon compounds.
  • Biology : Utilized in surface modification for biological assays and enhancing drug delivery systems.
  • Medicine : Employed in developing medical implants and drug delivery vehicles.
  • Industry : Widely used in the semiconductor industry for creating thin films and coatings via CVD processes .

Comparative Analysis of Silane Compounds

To better understand the biological activity of silane compounds, a comparison table is provided below:

Compound TypeBiological ActivityApplications
Silane, Dimethyl-Potential antimicrobial propertiesSurface modification, drug delivery
Quaternary Ammonium SilanesStrong antibacterial effectsDental applications
Trimethylsiloxy CompoundsVaries; some show antimicrobial activityCoatings and surface treatments

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of dimethylsilane derivatives in synthetic chemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR, is critical for verifying the purity and structural configuration of dimethylsilane derivatives. For example, 29Si^{29}\text{Si} NMR can identify Si-Cl bonds in compounds like chloro(4-chlorobutyl)dimethylsilane (CAS 18145-84-1) by detecting chemical shifts between 10–20 ppm . Infrared (IR) spectroscopy complements this by confirming functional groups (e.g., Si-CH3_3 stretches at ~1250 cm1^{-1}). Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers assess the thermal stability of dimethylsilane-based compounds under varying experimental conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) provides quantitative data on decomposition temperatures and phase transitions. For instance, silane coupling agents modified with dimethylsilane groups (e.g., in polyvinyl alcohol composites) show stability up to 200°C, with degradation peaks observed via DSC at higher temperatures . Controlled atmosphere studies (e.g., inert vs. oxidative) are essential to replicate application-specific environments .

Q. What protocols ensure reproducibility in synthesizing dimethylsilane derivatives for cross-disciplinary applications?

  • Methodological Answer : Standardizing reaction parameters (e.g., stoichiometry, solvent purity, and catalyst type) is crucial. For example, silane coupling agent modifications require precise control of reaction time and temperature to avoid side reactions like premature hydrolysis . Documenting raw data (e.g., reagent lot numbers, ambient humidity) in appendices enhances reproducibility, as recommended for lab reports .

Advanced Research Questions

Q. How can conflicting data on dimethylsilane reactivity in polymer composites be systematically resolved?

  • Methodological Answer : Contradictions in literature (e.g., variations in tensile strength outcomes) often stem from differences in sample preparation or testing protocols. Researchers should:

  • Conduct meta-analyses of peer-reviewed studies, categorizing findings by variables like curing time or filler content .
  • Perform controlled replicate experiments to isolate confounding factors (e.g., humidity during composite fabrication) .
  • Use statistical tools (e.g., ANOVA) to quantify variability and identify significant trends .

Q. What experimental designs optimize dimethylsilane’s role in hybrid materials while minimizing environmental contamination risks?

  • Methodological Answer : Lifecycle assessment (LCA)-informed designs integrate green chemistry principles. For example:

  • Substitute volatile solvents with ionic liquids in synthesis to reduce emissions .
  • Employ closed-loop systems for silane recovery during composite manufacturing .
  • Validate eco-toxicity using standardized assays (e.g., OECD Guidelines 201/202) for byproducts like chlorinated derivatives .

Q. How do computational models enhance the predictive accuracy of dimethylsilane interactions in surface functionalization studies?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict binding energies and adsorption geometries of dimethylsilane on substrates (e.g., silica nanoparticles). For instance, modeling Si-O-Si bond formation at varying pH levels aligns with experimental X-ray photoelectron spectroscopy (XPS) data . Cross-validating computational and empirical results reduces overinterpretation risks .

Q. Methodological Best Practices

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for dimethylsilane research data?

  • Guidelines :

  • Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for analytical chemistry) to document experimental conditions and instrument settings .
  • Data Repositories : Upload raw spectra, chromatograms, and computational inputs/outputs to platforms like Zenodo or Figshare with DOI assignments .
  • Interoperability : Adopt IUPAC nomenclature for compound identifiers (e.g., CAS 18145-84-1) to align with global databases .

Q. How should researchers structure literature reviews to address gaps in dimethylsilane applications?

  • Strategy :

  • Categorize Sources : Group studies by application (e.g., coatings, biomaterials) and methodology (e.g., synthesis vs. computational) .
  • Critical Appraisal : Evaluate methodological rigor using checklists (e.g., CONSORT for experimental studies) to prioritize high-quality evidence .
  • Identify Trends : Use citation mapping tools (e.g., VOSviewer) to visualize emerging research clusters (e.g., dimethylsilane in nanotechnology) .

Q. Tables of Key Data

Property Dimethylsilane Derivative Analytical Method Typical Range/Outcome Reference
Thermal DecompositionChloro(4-chlorobutyl)dimethylsilaneTGA/DSCDegradation onset: 200–250°C
29Si^{29}\text{Si} NMR ShiftSi-Cl in chlorosilanesNMR Spectroscopy10–20 ppm
Tensile Strength ImprovementSilane-modified PVA compositesMechanical Testing (ASTM D63820–30% increase vs. unmodified

Properties

InChI

InChI=1S/C2H6Si/c1-3-2/h1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JZZIHCLFHIXETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6Si
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DSSTOX Substance ID

DTXSID40870840
Record name Silane, dimethyl-
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Molecular Weight

58.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas with a distinct mild odor; [Gelest MSDS]
Record name Dimethylsilane
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CAS No.

1111-74-6
Record name Dimethylsilane
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Record name Silane, dimethyl-
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Record name Silane, dimethyl-
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Record name Dimethylsilane
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Record name DIMETHYLSILANE
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